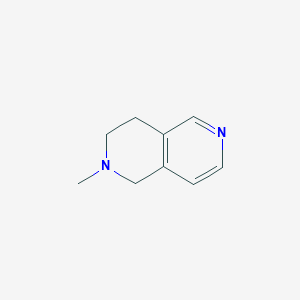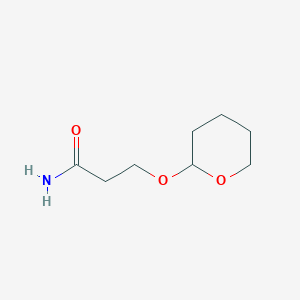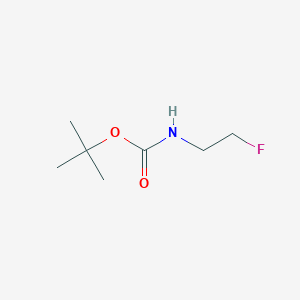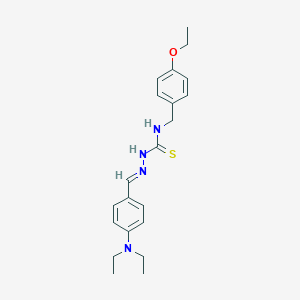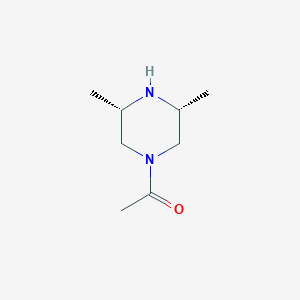
1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that exhibits a range of biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone is not fully understood. However, studies have shown that it interacts with various molecular targets in the body. It has been found to bind to specific receptors and enzymes, leading to the activation or inhibition of various cellular signaling pathways.
Biochemical And Physiological Effects
1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone exhibits a range of biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: This compound has been found to induce apoptosis in cancer cells and inhibit their growth.
2. Neuroprotective properties: Studies have shown that this compound has neuroprotective properties and may be useful in the treatment of neurological disorders.
3. Anti-inflammatory properties: This compound has been found to exhibit anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone in lab experiments is its wide range of biological effects. It has been found to exhibit anti-cancer, neuroprotective, and anti-inflammatory properties, making it useful in the study of various physiological and biochemical processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound may be toxic to cells and tissues. Therefore, it is important to use appropriate concentrations of the compound in experiments.
Future Directions
There are several future directions for the study of 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone. Some of these directions include:
1. Further studies on the mechanism of action of this compound: More research is needed to fully understand the molecular targets and signaling pathways involved in the biological effects of this compound.
2. Development of new therapeutic agents: The anti-cancer, neuroprotective, and anti-inflammatory properties of this compound make it a promising candidate for the development of new therapeutic agents.
3. Study of the pharmacokinetics and pharmacodynamics of this compound: More research is needed to understand the absorption, distribution, metabolism, and excretion of this compound in the body.
In conclusion, 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone is a chemical compound that has been widely used in scientific research. It exhibits a range of biochemical and physiological effects and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone involves the reaction of 3,5-dimethylpiperazine with ethyl chloroacetate. The resulting product is then hydrolyzed to yield the final compound. This method has been used in several studies and has been found to be effective in producing high yields of the compound.
Scientific Research Applications
1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone has been used in a wide range of scientific research studies. It has been found to be useful in the study of various physiological and biochemical processes. Some of the areas where this compound has been used include:
1. Cancer Research: Studies have shown that this compound exhibits anti-cancer properties. It has been found to induce apoptosis in cancer cells and inhibit their growth.
2. Neurological Disorders: This compound has been found to have neuroprotective properties. It has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: Studies have shown that this compound exhibits anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.
properties
CAS RN |
191543-36-9 |
|---|---|
Product Name |
1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone |
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H16N2O/c1-6-4-10(8(3)11)5-7(2)9-6/h6-7,9H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
QQAIMPFDNDFHDR-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)C |
SMILES |
CC1CN(CC(N1)C)C(=O)C |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



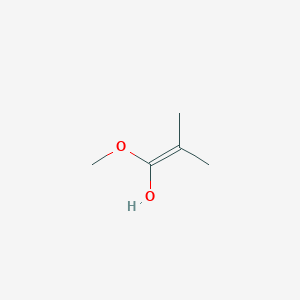
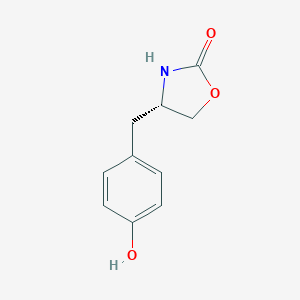
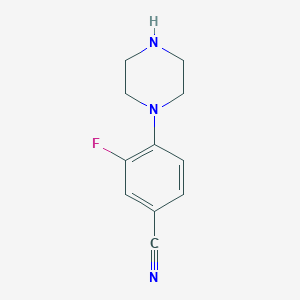
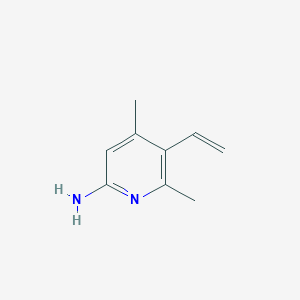
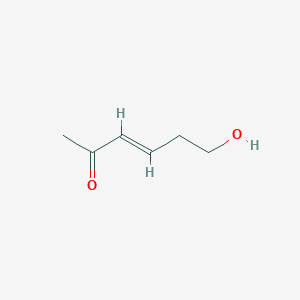
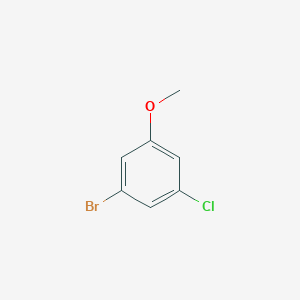
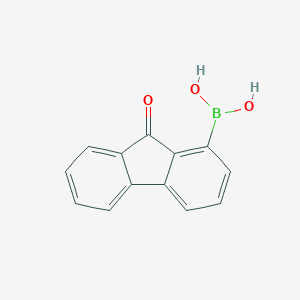
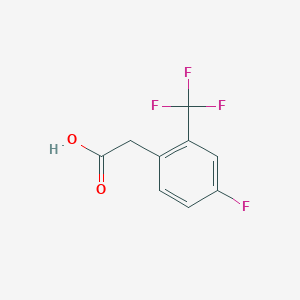
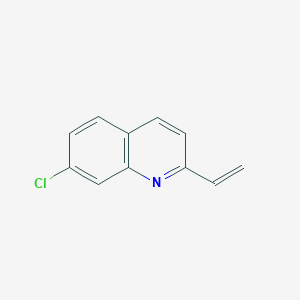
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
